
2-((4,6-Bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4,6-Bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-phenylacetamide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of multiple functional groups, including chlorophenyl, cyanopyridinyl, and phenylacetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with 4-chloroacetophenone in the presence of ammonium acetate and ethyl cyanoacetate to form an intermediate compound. This intermediate is then subjected to further reactions involving thiolation and acylation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((4,6-Bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4,6-Bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-phenylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4,6-Bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can influence biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-((4,6-Bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-phenylacetamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C26H17Cl2N3OS |
|---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
2-[4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C26H17Cl2N3OS/c27-19-10-6-17(7-11-19)22-14-24(18-8-12-20(28)13-9-18)31-26(23(22)15-29)33-16-25(32)30-21-4-2-1-3-5-21/h1-14H,16H2,(H,30,32) |
InChI Key |
HCKXWCZMJLQEDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


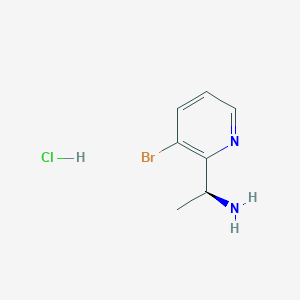
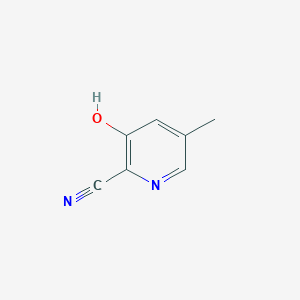

![4-Benzyl-5-(naphthalen-1-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B11771435.png)

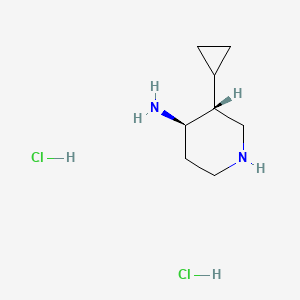

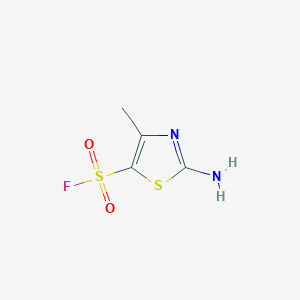

![Tert-butyl 3-(4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-D]pyrimidin-2-YL)benzylcarbamate](/img/structure/B11771465.png)
![2-Fluoro-4,5,6,7-tetrahydrobenzo[d]thiazole](/img/structure/B11771470.png)
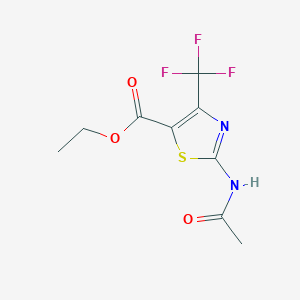

![3,6-Dichloro-N-(m-tolyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11771484.png)
